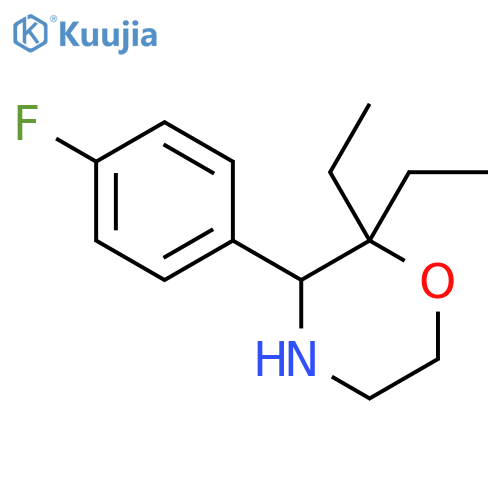Cas no 2171920-09-3 (2,2-diethyl-3-(4-fluorophenyl)morpholine)
2,2-ジエチル-3-(4-フルオロフェニル)モルホリンは、特異な構造を持つ有機化合物であり、モルホリン骨格にジエチル基と4-フルオロフェニル基が結合しています。この化合物は、医薬品中間体や有機合成における重要な構築ブロックとしての潜在的な応用が期待されます。4-フルオロフェニル基の導入により、脂溶性や代謝安定性の向上が可能であり、ジエチル置換による立体障害の調整により、特定の受容体への選択性を最適化できる可能性があります。フッ素原子の存在は、分子間相互作用や生体利用能に影響を与えるため、薬理活性の調整に有用です。

2171920-09-3 structure
商品名:2,2-diethyl-3-(4-fluorophenyl)morpholine
2,2-diethyl-3-(4-fluorophenyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 2,2-diethyl-3-(4-fluorophenyl)morpholine
- 2171920-09-3
- EN300-1646537
-
- インチ: 1S/C14H20FNO/c1-3-14(4-2)13(16-9-10-17-14)11-5-7-12(15)8-6-11/h5-8,13,16H,3-4,9-10H2,1-2H3
- InChIKey: ALEIRVDLKPXNSW-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1C(CC)(CC)OCCN1
計算された属性
- せいみつぶんしりょう: 237.15289242g/mol
- どういたいしつりょう: 237.15289242g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2,2-diethyl-3-(4-fluorophenyl)morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1646537-0.05g |
2,2-diethyl-3-(4-fluorophenyl)morpholine |
2171920-09-3 | 0.05g |
$780.0 | 2023-05-26 | ||
| Enamine | EN300-1646537-0.1g |
2,2-diethyl-3-(4-fluorophenyl)morpholine |
2171920-09-3 | 0.1g |
$817.0 | 2023-05-26 | ||
| Enamine | EN300-1646537-0.25g |
2,2-diethyl-3-(4-fluorophenyl)morpholine |
2171920-09-3 | 0.25g |
$855.0 | 2023-05-26 | ||
| Enamine | EN300-1646537-2.5g |
2,2-diethyl-3-(4-fluorophenyl)morpholine |
2171920-09-3 | 2.5g |
$1819.0 | 2023-05-26 | ||
| Enamine | EN300-1646537-2500mg |
2,2-diethyl-3-(4-fluorophenyl)morpholine |
2171920-09-3 | 2500mg |
$1819.0 | 2023-09-21 | ||
| Enamine | EN300-1646537-10000mg |
2,2-diethyl-3-(4-fluorophenyl)morpholine |
2171920-09-3 | 10000mg |
$3992.0 | 2023-09-21 | ||
| Enamine | EN300-1646537-50mg |
2,2-diethyl-3-(4-fluorophenyl)morpholine |
2171920-09-3 | 50mg |
$780.0 | 2023-09-21 | ||
| Enamine | EN300-1646537-100mg |
2,2-diethyl-3-(4-fluorophenyl)morpholine |
2171920-09-3 | 100mg |
$817.0 | 2023-09-21 | ||
| Enamine | EN300-1646537-10.0g |
2,2-diethyl-3-(4-fluorophenyl)morpholine |
2171920-09-3 | 10g |
$3992.0 | 2023-05-26 | ||
| Enamine | EN300-1646537-1.0g |
2,2-diethyl-3-(4-fluorophenyl)morpholine |
2171920-09-3 | 1g |
$928.0 | 2023-05-26 |
2,2-diethyl-3-(4-fluorophenyl)morpholine 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
2171920-09-3 (2,2-diethyl-3-(4-fluorophenyl)morpholine) 関連製品
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
